
4-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid is a compound that belongs to the class of benzoic acids substituted with a 1,2,4-oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the fluorine atom and the oxadiazole ring imparts unique chemical and physical properties to the compound, making it a valuable subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzoic acid with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
4-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxadiazole ring or the carboxylic acid group.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acids with different functional groups.
科学研究应用
4-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent due to the presence of the oxadiazole ring, which is known for its antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, in medicinal applications, the compound may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately causing cell death . The fluorine atom enhances the compound’s binding affinity to its targets, increasing its efficacy.
相似化合物的比较
Similar Compounds
2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: This compound is used as an intermediate in the synthesis of phthalazinone scaffolds, which are potent inhibitors of poly (ADP-ribose) polymerase.
3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid: Another oxadiazole derivative with potential anticancer properties.
Uniqueness
4-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid is unique due to the presence of both the fluorine atom and the oxadiazole ring, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the oxadiazole ring contributes to its biological activity. This combination makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H7FN2O3 |
|---|---|
分子量 |
222.17 g/mol |
IUPAC 名称 |
4-fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid |
InChI |
InChI=1S/C10H7FN2O3/c1-5-12-9(16-13-5)8-4-6(11)2-3-7(8)10(14)15/h2-4H,1H3,(H,14,15) |
InChI 键 |
PHKJXGMOIKCOPR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=N1)C2=C(C=CC(=C2)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13986376.png)
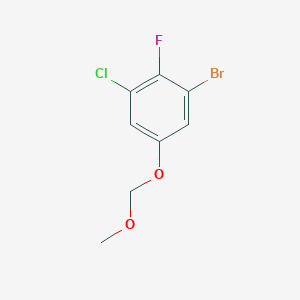



![N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B13986401.png)
![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)
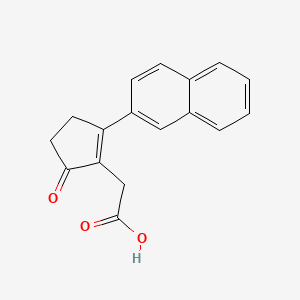
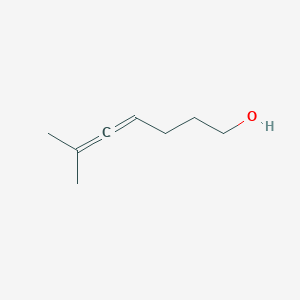
![2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol](/img/structure/B13986428.png)
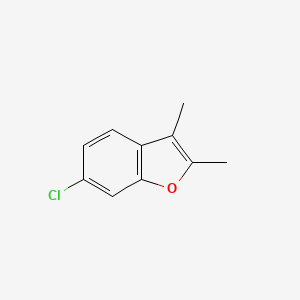
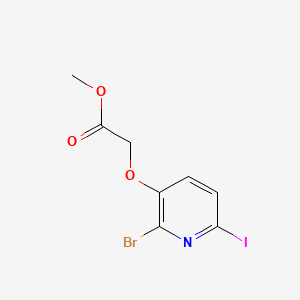

![5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13986447.png)
